The synthesis of 2-(4-bromo-2-nitrophenyl)acetic acid typically involves several steps:
The molecular structure of 2-(4-bromo-2-nitrophenyl)acetic acid can be described using various structural representations:
InChI=1S/C8H6BrNO4/c9-6-2-1-5(3-8(11)12)7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12)
C1=CC(=C(C=C1Br)[N+](=O)[O-])CC(=O)O
These representations highlight the arrangement of atoms within the molecule, including the bromine and nitro substituents that contribute to its reactivity and properties .
The compound participates in various chemical reactions typical for carboxylic acids and aromatic compounds:
These reactions are crucial for its application in synthesizing more complex organic molecules .
The mechanism of action for 2-(4-bromo-2-nitrophenyl)acetic acid primarily revolves around its ability to interact with biological targets due to its structural features:
Quantitative studies often involve measuring binding affinities or inhibition constants to evaluate its biological efficacy .
The physical and chemical properties of 2-(4-bromo-2-nitrophenyl)acetic acid include:
These properties are essential for determining its handling and application in laboratory settings .
The applications of 2-(4-bromo-2-nitrophenyl)acetic acid span several scientific fields:
CAS No.: 90212-80-9
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7